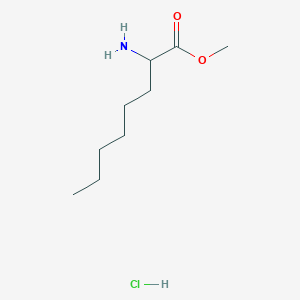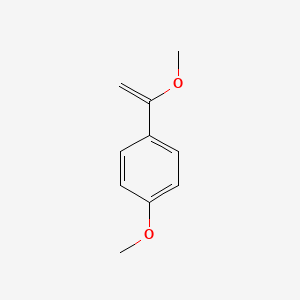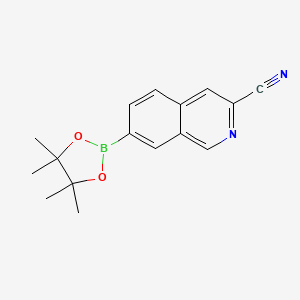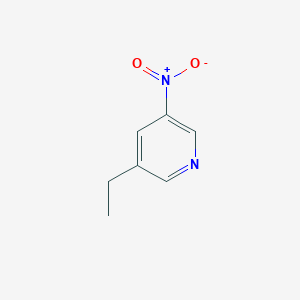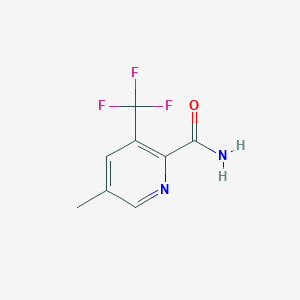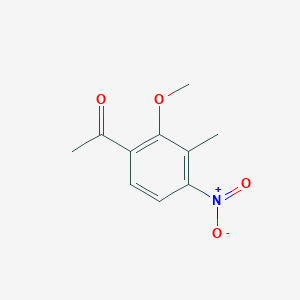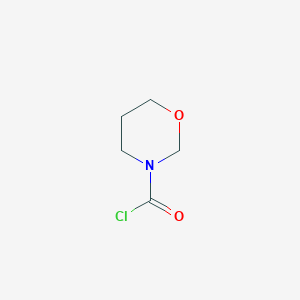
3-(Boc-amino)benzylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)benzylboronic Acid Pinacol Ester is a boronic ester derivative that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid pinacol ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzyl ring. The Boc group serves as a protecting group for the amino functionality, making it stable under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)benzylboronic Acid Pinacol Ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a suitable catalyst. The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions generally involve mild temperatures and inert atmosphere to prevent oxidation and degradation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)benzylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Boronic Acids: Formed in hydrolysis reactions .
Aplicaciones Científicas De Investigación
3-(Boc-amino)benzylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)benzylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation reactions, the boronic ester group is removed through a radical mechanism . The hydrolysis of the boronic ester group involves nucleophilic attack by water, leading to the formation of boronic acid .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminophenylboronic Acid Pinacol Ester: Similar structure but without the Boc protecting group.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the benzyl group.
Phenylboronic Acid Pinacol Ester: Lacks the amino and Boc groups.
Uniqueness
3-(Boc-amino)benzylboronic Acid Pinacol Ester is unique due to the presence of both the Boc-protected amino group and the boronic ester group, making it highly versatile in various synthetic applications. The Boc group provides stability under a wide range of reaction conditions, while the boronic ester group allows for efficient cross-coupling reactions .
Propiedades
Fórmula molecular |
C18H28BNO4 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-14-10-8-9-13(11-14)12-19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) |
Clave InChI |
DSEDTJGNXKBJLN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


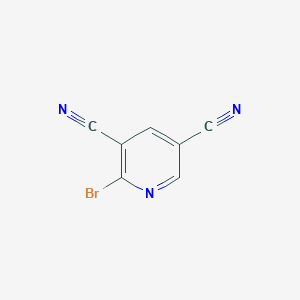

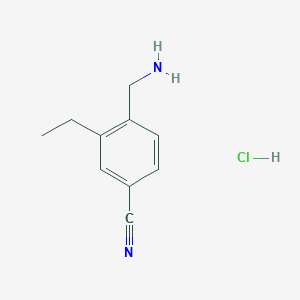
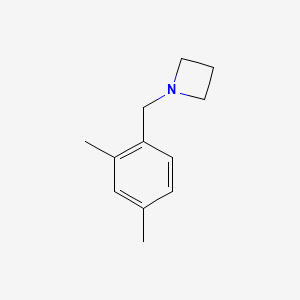

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
